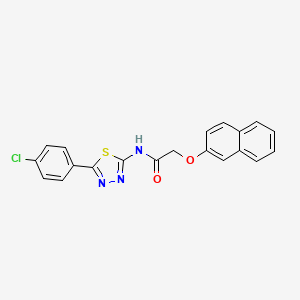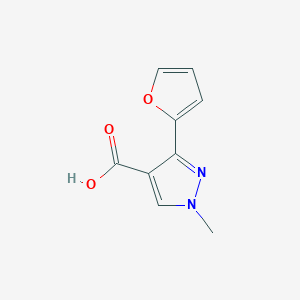
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid" is a heterocyclic compound that features both furan and pyrazole rings. This structure is of interest due to the biological activities associated with furan and pyrazole derivatives, which have been explored in various studies for their potential therapeutic applications.
Synthesis Analysis
The synthesis of furan and pyrazole derivatives can be achieved through various methods. For instance, the reaction of silylated 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide with 2-chlorotetrahydrofuran leads to the formation of a tetrahydrofuran-2-yl derivative, which is structurally related to the compound of interest . Another relevant synthesis involves the conversion of furan-2-carboxylic acid hydrazide into 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives, showcasing the versatility of furan-based compounds .
Molecular Structure Analysis
The molecular structure of furan and pyrazole derivatives is characterized by the presence of heteroatoms within the rings, which can significantly influence the electronic properties of the molecules. For example, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan demonstrates the incorporation of nitrogen and oxygen atoms into the furan ring, which can lead to the formation of insensitive energetic materials .
Chemical Reactions Analysis
Furan and pyrazole derivatives can undergo various chemical reactions, including functionalization and cyclization. The functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid into ester or amide derivatives illustrates the reactivity of the carboxylic acid group present in these compounds . Additionally, the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles can lead to the formation of fused pyridine-4-carboxylic acids, demonstrating the potential for creating diverse heterocyclic libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyrazole derivatives are influenced by their molecular structures. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the thermal stabilities of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were determined to be moderate, which is important for their application as insensitive energetic materials . The antileukemic and antitubercular activities of some derivatives also highlight the importance of understanding these properties in the context of drug design and development .
Mecanismo De Acción
Mode of Action
It is known that furan derivatives can interact with various biological targets, influencing cellular processes
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical reactions . More research is needed to summarize the specific pathways affected by this compound and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, which suggests good bioavailability .
Result of Action
It is known that furan derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of “3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid”. For instance, the reaction conditions can affect the yield and properties of furan derivatives . More research is needed to understand how specific environmental factors influence the action of this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEWXBCUZMIVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)
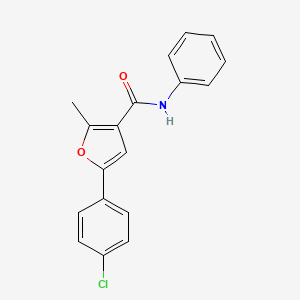
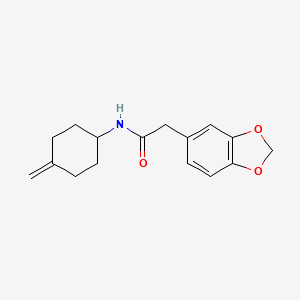
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)
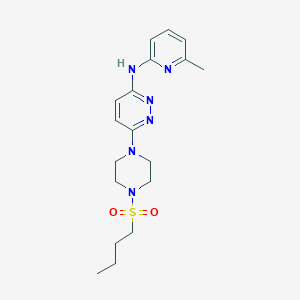
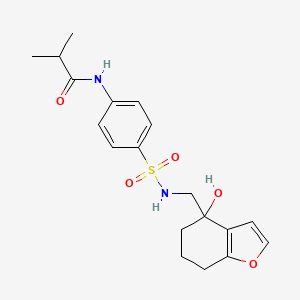
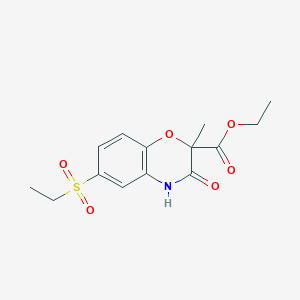
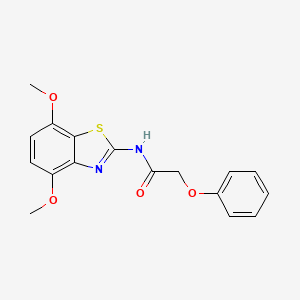
![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)
![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)


![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)
